N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and an amino-chlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide typically involves the reaction of 2-amino-4-chlorophenylamine with 5-chlorothiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiophenes or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the target cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chlorophenyl)anthranilic acid
- 2-amino-4-chlorophenylthiazole
- 5-chlorothiophene-2-sulfonamide
Uniqueness
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it exhibits a broader spectrum of activity against various microbial strains and has shown potential in inhibiting multiple cancer-related pathways .
Properties
Molecular Formula |
C10H8Cl2N2O2S2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8Cl2N2O2S2/c11-6-1-2-8(7(13)5-6)14-18(15,16)10-4-3-9(12)17-10/h1-5,14H,13H2 |
InChI Key |
QMOVXDJOTOOROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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